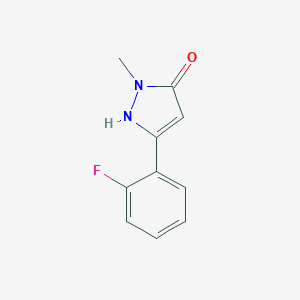

3-(2-fluorophenyl)-1-methyl-1H-pyrazol-5-ol

Description

Properties

IUPAC Name |

5-(2-fluorophenyl)-2-methyl-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2O/c1-13-10(14)6-9(12-13)7-4-2-3-5-8(7)11/h2-6,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZYBKGDDEXLCRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(N1)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-fluorophenyl)-2-methyl-2H-pyrazol-3-ol typically involves the reaction of 2-fluoroacetophenone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of 5-(2-fluorophenyl)-2-methyl-2H-pyrazol-3-ol may involve similar synthetic routes but on a larger scale. The process may be optimized to improve yield and purity, often involving the use of continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluorophenyl)-2-methyl-2H-pyrazol-3-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazoles with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

The compound has been studied for its potential as a pharmacophore in drug development, particularly for anti-inflammatory and anticancer applications. The presence of the fluorophenyl group enhances its binding affinity to biological targets, making it a candidate for further exploration in therapeutic contexts.

Anticancer Activity

Research indicates that derivatives of pyrazole, including this compound, exhibit significant anticancer properties. A notable study demonstrated that related compounds inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase, which is crucial for preventing cancer cell proliferation.

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 0.08 - 12.07 | Inhibition of tubulin polymerization |

| Other derivatives | Varies | Cell cycle arrest, apoptosis induction |

Anti-inflammatory Effects

The compound also shows promise in reducing pro-inflammatory cytokines. For instance, studies have reported significant inhibition of LPS-induced TNF-alpha release in cellular models.

Table 2: Anti-inflammatory Effects

| Compound | IC50 (mM) | Effect on TNF-alpha Release |

|---|---|---|

| This compound | 0.283 | 97.7% inhibition at 10 mM |

| Other derivatives | Varies | Variable inhibition rates |

Material Science

Novel Materials Development

3-(2-fluorophenyl)-1-methyl-1H-pyrazol-5-ol is being explored for synthesizing novel materials with unique electronic and optical properties. Its structural characteristics allow for modifications that can lead to materials with enhanced functionalities.

Biological Studies

Biochemical Interactions

The compound is utilized in biochemical studies to understand its interactions with various biological targets. Its mechanism of action often involves binding to specific enzymes or receptors, which can be crucial for elucidating pathways relevant to diseases.

Case Studies

A significant case study involved evaluating a series of pyrazole derivatives, including this compound, for their ability to inhibit cancer cell proliferation. The study revealed that certain modifications led to enhanced potency and selectivity for cancer cell lines while minimizing toxicity to normal cells.

Key Findings from Case Studies:

- Cell Lines Tested : HepG2 (liver cancer), HeLa (cervical cancer), GM-6114 (normal fibroblasts).

- Results : Significant growth inhibition was observed in cancer cell lines with minimal toxicity to normal cells.

Antimicrobial Activity

Research has also focused on the antimicrobial properties of pyrazole compounds. Structure-activity relationship (SAR) studies suggest that modifications in the pyrazole ring can enhance efficacy against various pathogens.

Table 3: Antimicrobial Efficacy

| Compound | MIC (µg/mL) | Pathogen Targeted |

|---|---|---|

| This compound | 32 - >50 | Mycobacterium tuberculosis |

| Other derivatives | Varies | Various bacterial strains |

Mechanism of Action

The mechanism of action of 5-(2-fluorophenyl)-2-methyl-2H-pyrazol-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, while the pyrazole ring provides structural stability. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers: Ortho vs. Para Fluorophenyl Substitution

The position of fluorine on the phenyl ring significantly impacts molecular properties. For example, 3-(4-fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole () features para-fluorophenyl groups, which reduce steric hindrance compared to the ortho-fluorine in the target compound. In contrast, the ortho-fluorine in 3-(2-fluorophenyl)-1-methyl-1H-pyrazol-5-ol may hinder rotation around the phenyl-pyrazole bond, affecting conformational flexibility and target binding .

Substituent Effects: Methoxy vs. Fluoro Groups

3-(3,4-Dimethoxyphenyl)-5-(2-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole () incorporates methoxy groups, which are electron-donating. These groups increase solubility via hydrogen bonding but may reduce membrane permeability compared to the electron-withdrawing fluorine in the target compound. Methoxy substituents also enhance π-π stacking interactions in aromatic systems, which could improve binding to hydrophobic enzyme pockets .

Heterocyclic Modifications: Triazole and Benzothiazole Derivatives

Compounds like 5-(4-fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-4,5-dihydro-1H-pyrazole-1-carbothioamide () introduce triazole rings and carbothioamide groups. The triazole moiety enhances hydrogen-bonding capacity and metabolic resistance, while the sulfur atom in carbothioamide may improve metal-binding properties. In contrast, the target compound’s simpler structure may offer synthetic accessibility and lower molecular weight, favoring oral bioavailability .

4-(1,3-Benzothiazol-2-yl)-5-methyl-2-phenyl-1-propynyl-1H-pyrazol-3(2H)-one () features a benzothiazole group, which increases planarity and π-π interactions. Such modifications are advantageous in targeting enzymes with aromatic pockets but may reduce solubility compared to the fluorophenyl group .

Trifluoromethyl vs. Fluorophenyl Substituents

Trifluoromethyl-containing derivatives, such as 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (), exhibit higher lipophilicity and metabolic stability due to the strong electron-withdrawing effect of the CF₃ group.

Chlorinated Analogues

3-(2,4-Dichloro-5-fluorophenyl)-1-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid () includes chlorine atoms, which increase electronegativity and molecular weight. Chlorine’s larger atomic radius compared to fluorine may enhance halogen bonding but could also elevate toxicity risks .

Comparative Data Table

Biological Activity

3-(2-Fluorophenyl)-1-methyl-1H-pyrazol-5-ol is a pyrazole derivative that has garnered attention for its diverse biological activities. Pyrazoles are known for their roles in medicinal chemistry, particularly as anti-inflammatory, analgesic, and anticancer agents. This article focuses on the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound this compound possesses a unique structure that contributes to its biological activity. The presence of the fluorine atom in the phenyl ring enhances its lipophilicity, potentially influencing its interaction with biological targets.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. In particular, studies have shown that compounds similar to this compound can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. For instance, a study reported that certain pyrazolone derivatives demonstrated COX-2 inhibitory activities with IC50 values ranging from 0.01 to 5.40 µM, indicating potent anti-inflammatory effects .

Table 1: COX Inhibitory Activity of Pyrazole Derivatives

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Compound A | 5.40 | 0.01 | 540 |

| Compound B | 44.81 | 55.65 | 1.24 |

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. The compound's ability to induce apoptosis in cancer cell lines has been documented, with IC50 values indicating significant cytotoxicity. For example, derivatives similar to this compound have shown promising results against various cancer cell lines, including HeLa and HepG2 cells, with IC50 values as low as 0.71 µM .

Table 2: Antiproliferative Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | TBD |

| Compound C | HepG2 | 0.71 |

| Compound D | MCF7 | 0.08 |

Antimicrobial Activity

In addition to anti-inflammatory and anticancer properties, pyrazole derivatives exhibit antimicrobial activity. Studies have shown that certain compounds can effectively inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported as low as 6.25 µg/mL for some derivatives .

Table 3: Antimicrobial Activity of Pyrazole Derivatives

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

| Compound E | 6.25 | Staphylococcus aureus |

| Compound F | 12.5 | Pseudomonas aeruginosa |

Case Study: Anti-inflammatory Efficacy

A study conducted on a series of pyrazole derivatives demonstrated that the introduction of fluorine substituents significantly enhanced anti-inflammatory activity compared to non-fluorinated analogs. The compound's efficacy was evaluated using carrageenan-induced edema models in rats, showing a marked reduction in paw swelling comparable to standard treatments like diclofenac sodium .

Case Study: Anticancer Mechanism

Another investigation into the mechanism of action revealed that compounds similar to this compound induce cell cycle arrest at the S phase in cancer cells, leading to apoptosis. This was evidenced by flow cytometry analyses showing increased sub-G1 populations in treated cells .

Q & A

Basic Research Questions

Q. What are the conventional and non-conventional synthetic routes for 3-(2-fluorophenyl)-1-methyl-1H-pyrazol-5-ol?

- Methodological Answer : The compound can be synthesized via cyclocondensation of β-diketones with hydrazine derivatives. A modified Baker-Venkataram rearrangement is a conventional method, as demonstrated for analogous pyrazoles by refluxing β-diketones with phenyl hydrazine in ethanol/acetic acid (yield ~45%) . Non-conventional methods, such as microwave-assisted synthesis, may reduce reaction time and improve regioselectivity, as seen in similar fluorinated pyrazolones . Key variables include solvent polarity, temperature, and molar ratios of reactants.

Q. How can X-ray crystallography and NMR spectroscopy be used to confirm the structure of this compound?

- Methodological Answer :

- X-ray crystallography : Resolve the crystal structure to determine dihedral angles between aromatic rings (e.g., 16.83° between pyrazole and methoxyphenyl rings in related compounds) and hydrogen-bonding motifs (e.g., O–H···N interactions). SHELX programs are standard for refinement, though limitations in handling twinned data may require complementary software .

- NMR : Analyze ¹H-NMR signals for the pyrazole C–H proton (~δ 6.0 ppm) and fluorine-induced deshielding effects on adjacent protons. Compare with reported shifts for 3-(trifluoromethyl)-1-(3,4-difluorophenyl) analogs .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer : Use enzyme inhibition assays (e.g., cyclooxygenase for anti-inflammatory activity) or receptor-binding studies, leveraging the structural similarity of pyrazoles to known bioactive scaffolds . For example, fluorinated pyrazoles often exhibit enhanced metabolic stability, making them candidates for pharmacokinetic profiling via HPLC-MS .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved during structural validation?

- Methodological Answer :

- Dynamic NMR : Assess temperature-dependent splitting to identify conformational exchange in solution .

- DFT calculations : Compare experimental and computed chemical shifts (e.g., using Gaussian or ORCA) to validate resonance assignments .

- Complementary techniques : Employ ¹³C NMR or NOESY to resolve ambiguities in aromatic proton environments .

Q. What strategies optimize regioselectivity in multi-step syntheses of fluorinated pyrazoles?

- Methodological Answer :

- Electronic effects : Electron-withdrawing groups (e.g., –CF₃) direct cyclization to the 5-position. Substituent effects on β-diketones can be modeled using Hammett parameters .

- Steric control : Bulky substituents on the phenyl ring favor specific tautomers. For example, 2-fluorophenyl groups reduce steric hindrance at the pyrazole 3-position .

Q. How do hydrogen-bonding interactions in the crystal lattice influence physicochemical stability?

- Methodological Answer : Analyze intermolecular interactions (e.g., O–H···N) using Mercury software. Stronger hydrogen bonds (e.g., d(O···N) = 2.7 Å) correlate with higher melting points and reduced hygroscopicity, as seen in structurally related pyrazoles . Thermal stability can be further assessed via TGA-DSC .

Q. What computational methods predict the compound’s electronic properties and reactivity?

- Methodological Answer :

- Frontier molecular orbitals (FMOs) : Calculate HOMO-LUMO gaps using DFT (e.g., B3LYP/6-31G*) to estimate electrophilic/nucleophilic sites. Fluorine substituents lower LUMO energies, enhancing electron-deficient character .

- Molecular docking : Simulate binding to target proteins (e.g., COX-2) using AutoDock Vina to guide SAR studies .

Q. How can reaction yields be improved in scale-up syntheses?

- Methodological Answer :

- Solvent optimization : Replace ethanol with DMF or THF to enhance solubility of intermediates .

- Catalysis : Use p-toluenesulfonic acid (PTSA) to accelerate cyclocondensation, as demonstrated for 3-(trifluoromethyl)pyrazoles (yield increase from 45% to 68%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.